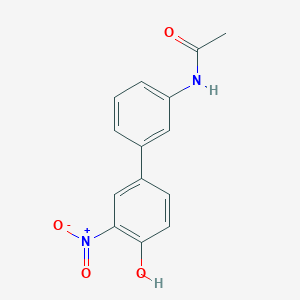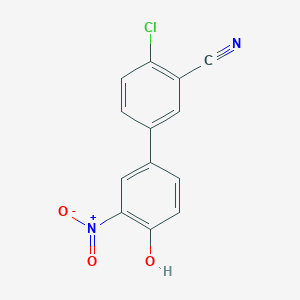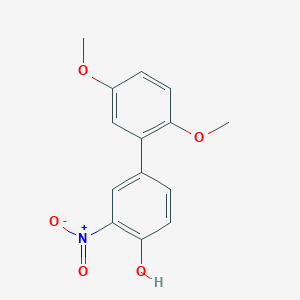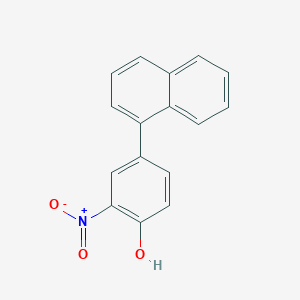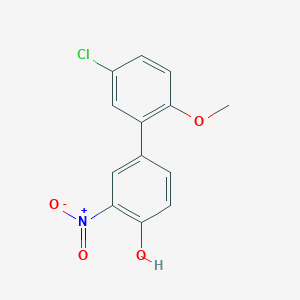
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, is a chemical compound belonging to the family of nitrophenols. It is a yellow-colored, crystalline solid that is soluble in most organic solvents. It is also known as 4-chloro-2-methoxy-5-nitrophenol or 4-CMP-2-NP. This compound has been studied for its various applications in the field of organic synthesis and its potential uses in scientific research.
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, is used as a reagent in organic synthesis. It is used in the synthesis of various heterocyclic compounds, such as quinolines and quinolizines. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds. In addition, 4-CMP-2-NP is used in the synthesis of polymers and other materials.
Mecanismo De Acción
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as alkenes and alkynes, to form a new covalent bond. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a series of steps. In the first step, the nitrophenol reacts with the electrophile to form an intermediate. This intermediate then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, have not been studied in detail. However, it is known that this compound is toxic and can cause skin and eye irritation. In addition, 4-CMP-2-NP can cause respiratory and gastrointestinal irritation and can be harmful if ingested. Therefore, it should be handled with care and should not be inhaled or ingested.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, in lab experiments include its availability, low cost, and ease of use. It is a relatively stable compound and can be stored for long periods of time without decomposing. Furthermore, it is a very reactive reagent and can be used in a variety of organic synthesis reactions.
However, there are certain limitations to using 4-CMP-2-NP in lab experiments. It is a toxic compound and should be handled with care. In addition, it is highly flammable and should not be exposed to heat or open flames. It is also corrosive and can cause skin and eye irritation.
Direcciones Futuras
The potential future directions for 4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, include further research into its biochemical and physiological effects. In addition, further studies could be conducted to investigate its potential applications in organic synthesis and other fields. Furthermore, more research could be conducted to explore the potential of this compound as a therapeutic agent. Finally, further studies could be conducted to investigate the safety and toxicity of this compound.
Métodos De Síntesis
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%, can be synthesized from the reaction of 5-chloro-2-methoxyphenol with nitric acid. The reaction is carried out by heating the reactants in a closed container at a temperature of 100°C for 2-3 hours. The reaction produces a yellow-colored precipitate, which is then filtered and dried to obtain the desired product. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-13-5-3-9(14)7-10(13)8-2-4-12(16)11(6-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGIYMFZTVBZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686302 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261888-63-4 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




